molecular formula C25H29ClN2O2 B13688022 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid

Cat. No.: B13688022
M. Wt: 425.0 g/mol
InChI Key: WJNIGAMHMUWMQZ-UHFFFAOYSA-N
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Description

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a benzoic acid moiety, a piperazine ring, and a cycloheptene ring substituted with a chlorophenyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cycloheptene Ring: The cycloheptene ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is formed through nucleophilic substitution reactions.

    Coupling with Benzoic Acid: The final step involves coupling the synthesized intermediate with benzoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride
  • 4-[4-[[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid

Uniqueness

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)cyclohepten-1-yl]methyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C25H29ClN2O2/c26-22-10-6-19(7-11-22)24-5-3-1-2-4-21(24)18-27-14-16-28(17-15-27)23-12-8-20(9-13-23)25(29)30/h6-13H,1-5,14-18H2,(H,29,30)

InChI Key

WJNIGAMHMUWMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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